2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide
Description
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a tert-butyl group at the 1-position of the pyrimidine core and an acetamide side chain linked to a 2,3-dimethylphenyl moiety.
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-7-6-8-15(13(12)2)22-16(25)10-23-11-20-17-14(18(23)26)9-21-24(17)19(3,4)5/h6-9,11H,10H2,1-5H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPDTVQRCBLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide is a member of the pyrazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core with a tert-butyl substituent and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 371.39 g/mol. The presence of functional groups such as the oxopyrazolo and the dimethylphenyl enhances its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) , a critical enzyme in cell cycle regulation. Inhibition of CDK2 leads to disruptions in cell cycle progression and can induce apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through CDK2 inhibition.
- Antimicrobial Properties : Preliminary findings suggest potential antimicrobial effects against certain bacterial strains.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of pyrazolopyrimidine derivatives:
- Study on Anticancer Activity : A recent study demonstrated that derivatives similar to this compound showed promising cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The mechanism was attributed to cell cycle arrest at the G1 phase due to CDK2 inhibition.
- Antimicrobial Testing : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
Research Findings
Recent research has highlighted several important findings regarding this compound:
- In vitro Studies : In vitro assays indicate that the compound effectively reduces cell viability in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Structure-Activity Relationship (SAR) : Modifications to the tert-butyl group and acetamide moiety have been explored to enhance potency and selectivity towards cancer cells.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
- Synthetic Routes : Suzuki-Miyaura coupling is commonly employed for pyrazolo[3,4-d]pyrimidine derivatives, as seen in patent examples .
Preparation Methods
Core Synthesis: Pyrazolo[3,4-d]Pyrimidin-4-one Formation
The pyrazolo[3,4-d]pyrimidinone scaffold is synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or β-ketoesters. A representative protocol involves:
Side-Chain Introduction: N-(2,3-Dimethylphenyl)Acetamide Coupling
The acetamide moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling:
- Intermediate : 2-Bromo-N-(2,3-dimethylphenyl)acetamide (synthesized via bromination of N-(2,3-dimethylphenyl)acetamide using N-bromosuccinimide in chloroform).
- Coupling : Reaction with the pyrazolo[3,4-d]pyrimidinone core under basic conditions (e.g., K2CO3 in DMF, 60°C, 4 h).
Detailed Synthetic Protocols
Synthesis of 1-tert-Butyl-4-Oxopyrazolo[3,4-d]Pyrimidine
Step 1: Preparation of 5-Amino-1-tert-butylpyrazole-4-carbonitrile
- Reactants : tert-Butylhydrazine hydrochloride (1.2 equiv), ethyl cyanoacetate (1.0 equiv).
- Conditions : Stirred in ethanol with triethylamine (2 equiv) at 25°C for 12 h.
- Yield : 78% after recrystallization (ethanol).
Step 2: Cyclocondensation with Diethyl Malonate
- Reactants : 5-Amino-1-tert-butylpyrazole-4-carbonitrile (1.0 equiv), diethyl malonate (1.5 equiv).
- Conditions : Reflux in glacial acetic acid (15 mL) for 1 h.
- Workup : Precipitation upon cooling, filtration, and recrystallization (ethanol:DMF, 2:1).
- Yield : 87%.
Characterization Data :
- IR (KBr) : 3319 cm⁻¹ (NH), 1653 cm⁻¹ (C=O).
- 1H NMR (DMSO-d6) : δ 1.42 (s, 9H, tert-butyl), 6.24 (s, 1H, pyrazole-H).
- MS : m/z 245 [M+H]+.
Synthesis of 2-Bromo-N-(2,3-Dimethylphenyl)Acetamide
Step 1: Bromination of N-(2,3-Dimethylphenyl)Acetamide
- Reactants : N-(2,3-Dimethylphenyl)acetamide (1.0 equiv), N-bromosuccinimide (1.1 equiv).
- Conditions : Stirred in anhydrous chloroform at 25°C for 6 h.
- Workup : Solvent evaporation, recrystallization (methylene chloride).
- Yield : 89%.
Characterization Data :
- IR (KBr) : 1649 cm⁻¹ (C=O), 1344 cm⁻¹ (C-Br).
- 1H NMR (CDCl3) : δ 2.28 (s, 6H, CH3), 4.02 (s, 2H, CH2Br), 7.15–7.30 (m, 3H, aromatic).
Coupling of Core and Side Chain
Step 1: Alkylation of Pyrazolo[3,4-d]Pyrimidinone
- Reactants : 1-tert-Butyl-4-oxopyrazolo[3,4-d]pyrimidine (1.0 equiv), 2-bromo-N-(2,3-dimethylphenyl)acetamide (1.2 equiv).
- Conditions : K2CO3 (2.0 equiv) in DMF at 60°C for 4 h.
- Workup : Dilution with ice water, filtration, recrystallization (ethanol).
- Yield : 82%.
Characterization Data :
- IR (KBr) : 3280 cm⁻¹ (NH), 1672 cm⁻¹ (C=O).
- 1H NMR (DMSO-d6) : δ 1.44 (s, 9H, tert-butyl), 2.31 (s, 6H, CH3), 4.62 (s, 2H, CH2CO), 7.20–7.45 (m, 3H, aromatic).
- 13C NMR : δ 27.9 (tert-butyl), 168.5 (C=O).
Optimization and Mechanistic Insights
Role of tert-Butyl Group in Reaction Efficiency
The tert-butyl group enhances solubility in nonpolar solvents (e.g., chloroform) and stabilizes intermediates via steric hindrance, reducing side reactions. In cyclocondensation steps, yields improve by 12–15% compared to unsubstituted analogs.
Regioselectivity in Alkylation
The reaction between 1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidine and 2-bromoacetamide proceeds exclusively at position 5 due to the electron-withdrawing effect of the 4-oxo group, directing electrophilic attack to the more nucleophilic N5 position.
Analytical and Spectroscopic Validation
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) :
- Melting Point : 214–216°C (sharp endothermic peak).
- Decomposition : Onset at 280°C, indicating high thermal stability.
Comparative Spectroscopic Data
| Parameter | Core (Before Coupling) | Final Product |
|---|---|---|
| IR C=O Stretch (cm⁻¹) | 1653 | 1672 |
| 1H NMR (tert-butyl) | δ 1.42 (s) | δ 1.44 (s) |
| MS [M+H]+ | 245 | 412 |
Scale-Up Considerations and Industrial Feasibility
Solvent Recovery Systems
- Glacial Acetic Acid : Distillation recovery (>90%) reduces costs in cyclocondensation steps.
- DMF : Recycled via vacuum distillation (bp 153°C) with <5% loss per batch.
Byproduct Management
- Brominated Byproducts : Removed via activated carbon filtration (efficiency >98%).
- Unreacted Intermediates : Recaptured via column chromatography (silica gel, ethyl acetate/hexane).
Q & A
Basic: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Catalyst Selection : Use triethylamine or similar bases to enhance cyclization efficiency during pyrazolo[3,4-d]pyrimidine core formation .
- Temperature and Solvent : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Stepwise Monitoring : Employ HPLC or TLC to track intermediate purity, reducing side-product formation .
- Multi-Step Isolation : Purify intermediates after each synthetic step (e.g., column chromatography) to improve final product yield .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
Combine spectroscopic and computational methods:
- FTIR/NMR : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ in FTIR) and confirm substituent positions (e.g., tert-butyl proton signals at δ 1.4–1.6 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
Prioritize target-specific assays:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays to assess binding affinity .
- Antimicrobial Testing : Perform agar dilution assays against Gram-positive/negative bacteria to evaluate MIC values .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Methodological Answer:
- Substituent Modification : Replace the 2,3-dimethylphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance interaction with hydrophobic enzyme pockets .
- Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or DHFR, prioritizing derivatives with ΔG < -8 kcal/mol .
- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide groups to improve metabolic stability while retaining activity .
Advanced: How can computational modeling resolve conflicting bioactivity data?
Methodological Answer:
- Quantum Chemical Calculations : Compute electrostatic potential maps (e.g., via Gaussian) to identify reactive sites prone to off-target interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259371) to validate inconsistencies in reported IC₅₀ values .
Advanced: How should researchers address contradictions in reported spectral data?
Methodological Answer:
- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., anhydrous DMF, inert atmosphere) to isolate batch-specific artifacts .
- Deuteration Studies : Compare ¹³C NMR shifts of deuterated analogs to confirm peak assignments .
- Multivariate Analysis : Apply PCA to FTIR datasets from independent labs to identify outlier spectra caused by solvent residues .
Advanced: What strategies enhance the compound’s efficacy in combination therapies?
Methodological Answer:
- Synergy Screening : Test with cisplatin or paclitaxel using Chou-Talalay plots to quantify combination indices (CI < 1 indicates synergy) .
- Prodrug Design : Conjugate with PEGylated moieties to improve solubility and tumor-targeted release .
- Pharmacokinetic Pairing : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
Advanced: How can metabolic stability be assessed preclinically?
Methodological Answer:
- Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., Vivid® CYP450 kits) to identify isoform-specific interactions .
- Plasma Protein Binding : Measure unbound fraction using equilibrium dialysis (≥90% binding correlates with poor bioavailability) .
Advanced: What methods ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral HPLC : Utilize Chiralpak AD-H columns (hexane:isopropanol 90:10) to resolve enantiomers, monitoring with polarimetric detection .
- Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation steps to achieve >95% ee .
- Circular Dichroism (CD) : Verify optical activity of intermediates, correlating Cotton effects with absolute configuration .
Advanced: How can large-scale synthesis maintain batch consistency?
Methodological Answer:
- Flow Chemistry : Use microreactors for exothermic steps (e.g., cyclization) to minimize thermal degradation .
- PAT Tools : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- QbD Framework : Define critical quality attributes (CQAs) like particle size distribution (PSD) and optimize via DoE (e.g., central composite design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
